N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds These compounds are characterized by the presence of a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels that contribute to its overall effects .
Preparation Methods
The synthesis of N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-chlorothiophene-2-amine to yield the desired carboxamide product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(1-benzothiophen-5-yl)-2-chlorobenzamide: This compound has a similar benzothiophene core but differs in the substitution pattern on the benzene ring.
N-(1-benzothiophen-5-yl)acetamide:
(1-benzothiophen-5-yl)methanol:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS2/c14-12-4-3-11(18-12)13(16)15-9-1-2-10-8(7-9)5-6-17-10/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYHGNKHUGEKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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